4-(3,3-Difluoropyrrolidin-1-yl)benzoic acid

Lipophilicity Lead optimization ADME

4-(3,3-Difluoropyrrolidin-1-yl)benzoic acid is a synthetic, fluorinated aromatic carboxylic acid featuring a para-substituted benzoic acid moiety linked to a gem‑difluoropyrrolidine ring. With a molecular weight of 227.21 g/mol and a topological polar surface area (TPSA) of 40.5 Ų, the compound occupies a physicochemical space distinct from its non‑fluorinated pyrrolidine analog (MW 191.23 g/mol, TPSA 40.5 Ų).

Molecular Formula C11H11F2NO2
Molecular Weight 227.21 g/mol
CAS No. 1780553-20-9
Cat. No. B1531723
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3,3-Difluoropyrrolidin-1-yl)benzoic acid
CAS1780553-20-9
Molecular FormulaC11H11F2NO2
Molecular Weight227.21 g/mol
Structural Identifiers
SMILESC1CN(CC1(F)F)C2=CC=C(C=C2)C(=O)O
InChIInChI=1S/C11H11F2NO2/c12-11(13)5-6-14(7-11)9-3-1-8(2-4-9)10(15)16/h1-4H,5-7H2,(H,15,16)
InChIKeyLSRVLTQYIMFGSN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(3,3-Difluoropyrrolidin-1-yl)benzoic acid (CAS 1780553-20-9): A Fluorinated Benzoic Acid Building Block for Medicinal Chemistry Procurement


4-(3,3-Difluoropyrrolidin-1-yl)benzoic acid is a synthetic, fluorinated aromatic carboxylic acid featuring a para-substituted benzoic acid moiety linked to a gem‑difluoropyrrolidine ring [1]. With a molecular weight of 227.21 g/mol and a topological polar surface area (TPSA) of 40.5 Ų, the compound occupies a physicochemical space distinct from its non‑fluorinated pyrrolidine analog (MW 191.23 g/mol, TPSA 40.5 Ų) [2]. The gem‑difluoro motif substantially reduces the basicity of the pyrrolidine nitrogen (pKa ~1.9 for the 3,3‑difluoropyrrolidine fragment) compared to unsubstituted pyrrolidine (pKa ~11.3), thereby altering hydrogen‑bonding capacity, solubility profile, and metabolic stability in downstream derivatives [3]. These features position the compound as a versatile intermediate for structure‑activity relationship (SAR) exploration in programs targeting orexin receptors, dipeptidyl peptidase‑4 (DPP‑4), coagulation factor Xa, and other therapeutically relevant enzyme classes where modulated amine basicity and enhanced metabolic stability are critical design parameters.

Why 4-(3,3-Difluoropyrrolidin-1-yl)benzoic acid Cannot Be Replaced by Non‑Fluorinated or Regioisomeric Benzoic Acid Analogs in Rigorous SAR Campaigns


Procurement decisions that treat 4-(3,3‑difluoropyrrolidin‑1‑yl)benzoic acid as interchangeable with its non‑fluorinated analog (4‑(pyrrolidin‑1‑yl)benzoic acid) or its 2‑substituted regioisomer (2‑(3,3‑difluoropyrrolidin‑1‑yl)benzoic acid) risk introducing uncontrolled variables into SAR studies and lead‑optimization workflows. The gem‑difluoro substitution at the pyrrolidine 3‑position lowers the conjugate acid pKa by approximately 9.4 log units relative to unsubstituted pyrrolidine, a shift that can alter target engagement, selectivity, and pharmacokinetic behavior of derived amides and esters [1]. Furthermore, while the 4‑substituted regioisomer positions the carboxylic acid para to the pyrrolidine ring—preserving a linear molecular axis preferred for certain target binding pockets—the 2‑substituted regioisomer imposes a kinked geometry that can abrogate potency in structure‑based designs [2]. Substituting with a non‑fluorinated pyrrolidine building block forfeits the metabolic shielding conferred by the gem‑difluoro group, a feature exploited in multiple clinical candidates targeting DPP‑4 and factor Xa [3].

Quantitative Differentiation Evidence for 4-(3,3-Difluoropyrrolidin-1-yl)benzoic acid Versus Closest Analogs


Computational LogP Modulation: Difluoro‑Pyrrolidine Reduces Lipophilicity by 0.7 Log Units Versus Unsubstituted Pyrrolidine in the para-Benzoic Acid Context

In silico comparison of the target 4‑(3,3‑difluoropyrrolidin‑1‑yl)benzoic acid with its non‑fluorinated counterpart 4‑(pyrrolidin‑1‑yl)benzoic acid reveals a decrease in computed logP (XLogP3) from 3.1 to 2.4, representing a reduction of 0.7 log units strictly attributable to the gem‑difluoro substitution on the pyrrolidine ring [1]. This modulation moves the compound closer to the optimal lipophilicity range (LogP 1‑3) for oral drug‑like molecules, potentially improving aqueous solubility and reducing off‑target binding associated with excessive hydrophobicity, without requiring additional scaffold modifications.

Lipophilicity Lead optimization ADME

Basicity Modulation: Gem‑Difluoro Substitution Reduces Pyrrolidine pKa by Approximately 9.4 Units Versus Unsubstituted Pyrrolidine

The conjugate acid of 3,3‑difluoropyrrolidine exhibits a pKa of approximately 1.9, compared to 11.3 for unsubstituted pyrrolidine—a drop of roughly 9.4 log units driven by the cumulative electron‑withdrawing effect of the two fluorine atoms [1]. This profound basicity reduction means the nitrogen is largely unprotonated at physiological pH, eliminating the cationic charge present in pyrrolidine‑based derivatives. In the context of 4‑(3,3‑difluoropyrrolidin‑1‑yl)benzoic acid, this property influences the physicochemical profile of any amide or ester derived from the carboxylic acid handle, impacting target binding, membrane permeability, and susceptibility to oxidative metabolism [2].

Amine basicity pKa modulation Enzyme recognition

Regioisomeric Differentiation: para‑Substitution Maintains a Linear Molecular Axis Versus the Kinked Geometry of the 2‑Substituted Regioisomer

4‑(3,3‑Difluoropyrrolidin‑1‑yl)benzoic acid (para‑substituted) and its 2‑substituted regioisomer (2‑(3,3‑difluoropyrrolidin‑1‑yl)benzoic acid, CAS 1892772‑00‑7) share identical molecular weight (227.21 g/mol), identical computed logP (XLogP3 = 2.4), and identical TPSA (40.5 Ų) [1]. However, the para‑substitution pattern orients the carboxylic acid vector opposite to the pyrrolidine ring, preserving a linear molecular axis suitable for targets with elongated binding clefts (e.g., DPP‑4, factor Xa). The ortho‑substituted regioisomer introduces a ca. 120° kink at the aromatic ring, which can abolish key hydrogen‑bond interactions or sterically clash with protein side chains in targets where a linear geometry is essential. This difference is borne out in patents covering difluoropyrrolidine‑containing orexin receptor modulators, where the para‑benzoic acid orientation is explicitly claimed as part of the pharmacophore [2].

Regiochemistry Structure-based design Molecular shape

Hydrogen‑Bond Acceptor Capacity: Difluoro‑Pyrrolidine Donates Two Additional H‑Bond Acceptors Relative to Unsubstituted Pyrrolidine in the para‑Benzoic Acid Context

The target compound contains five hydrogen‑bond acceptor atoms (the two fluorine atoms, the carbonyl oxygen, the hydroxyl oxygen, and the pyrrolidine nitrogen) versus only three H‑bond acceptors in 4‑(pyrrolidin‑1‑yl)benzoic acid [1]. The two additional fluorine acceptors can participate in orthogonal multipolar C–F···H–C or C–F···C=O interactions that are increasingly recognized as significant contributors to ligand–protein binding affinity and conformational stabilization in fluorinated drug candidates. This difference is not merely additive; fluorinated pyrrolidines can engage in unique binding modes unavailable to their non‑fluorinated counterparts, as demonstrated by the selective carbonic anhydrase II inhibition exhibited by fluorinated pyrrolidine‑benzenesulfonamide conjugates [2].

Hydrogen bonding Molecular recognition Crystal engineering

High‑Value Application Scenarios for Procuring 4-(3,3-Difluoropyrrolidin-1-yl)benzoic acid


DPP‑4 and Serine Protease Inhibitor Lead Optimization

The gem‑difluoro moiety reduces pyrrolidine basicity by approximately 9.4 log units, eliminating the cationic charge at physiological pH and mitigating hERG‑related cardiovascular safety liabilities common to amine‑containing serine protease inhibitors [1]. This property was exploited in the clinical candidate gosogliptin and in factor Xa inhibitor programs, where 3,3‑difluoropyrrolidine‑containing amides demonstrated extended human half‑lives and improved selectivity profiles relative to non‑fluorinated analogs [2]. For laboratories synthesizing focused libraries around DPP‑4, factor Xa, or related serine proteases, 4‑(3,3‑difluoropyrrolidin‑1‑yl)benzoic acid provides a direct entry point for amide coupling with diverse amine fragments.

Orexin Receptor Modulator Scaffold Construction

The patent literature explicitly claims difluoropyrrolidine‑containing benzoic acid derivatives as key intermediates for synthesizing orexin receptor modulators targeting substance addiction, panic disorder, and sleep disorders [3]. The para‑benzoic acid substitution pattern preserves the linear molecular geometry required for binding to the orexin receptor orthosteric site, as established in the SAR disclosures of WO2016025669A1. Procuring the pre‑functionalized para‑benzoic acid building block accelerates the synthesis of screening libraries by eliminating the need for late‑stage introduction of the carboxylic acid handle through protecting‑group chemistry or metal‑catalyzed carboxylation.

Metabolic Stability‑Focused Fragment‑Based Drug Discovery (FBDD)

The 0.7‑log reduction in computed logP (2.4 vs. 3.1 for the non‑fluorinated analog) and the metabolic shielding conferred by the gem‑difluoro group make this compound a preferred carboxylic acid fragment for FBDD campaigns where balancing fragment affinity with metabolic stability is critical [1][4]. The compound's molecular weight (227.21 Da) falls within the rule‑of‑three guidelines for fragment libraries, while its five H‑bond acceptors offer diverse vectors for fragment growing or linking strategies. Additionally, the 2‑substituted regioisomer can be procured in parallel (CAS 1892772‑00‑7) to explore the impact of molecular geometry on fragment hit rates [5].

Fluorine‑19 NMR Probe Development for Protein‑Ligand Interaction Studies

The two chemically equivalent fluorine atoms at the pyrrolidine 3‑position generate a single, intense ¹⁹F NMR resonance suitable for protein‑observed and ligand‑observed NMR experiments, including ¹⁹F‑based SAR by NMR, binding affinity measurements, and conformational exchange studies [6]. Unlike trifluoromethyl groups that can perturb protein structure, the gem‑difluoro motif offers a minimally invasive fluorine label that can be incorporated into ligand scaffolds via amide bond formation with the benzoic acid handle, enabling direct detection of binding events and quantification of dissociation constants without the need for isotopic labeling.

Quote Request

Request a Quote for 4-(3,3-Difluoropyrrolidin-1-yl)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.